molecular formula C12H8O3S B1170570 ACRYSOL 44 CAS No. 185702-18-5

ACRYSOL 44

Cat. No.: B1170570
CAS No.: 185702-18-5
Attention: For research use only. Not for human or veterinary use.
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Description

ACRYSOL 44 is a high-performance, nonionic rheology modifier designed for advanced research and development in water-based coatings and polymers. This associative thickener is engineered to provide an efficient viscosity build across a wide range of shear rates, enabling researchers to formulate products with optimal flow, leveling, and sag resistance. Its broad compatibility with various binder chemistries, including 100% acrylic, vinyl acrylic, and styrene-acrylic, allows for extensive experimental latitude. A key research value of this compound lies in its utility for developing low-VOC and APEO-free formulations, aligning with modern demands for safer and more sustainable materials. Its mechanism of action involves the formation of a transient network within the aqueous phase through hydrophobic association, which enhances the stability and application properties of the final product. Researchers will find it particularly valuable for projects involving interior and exterior architectural paints, industrial coatings, and specialized applications such as paper processing or nonwoven binders, where precise control over rheological behavior is critical. This product is intended for research and development purposes only. It is strictly for laboratory use and is not intended for personal, commercial, or therapeutic use.

Properties

CAS No.

185702-18-5

Molecular Formula

C12H8O3S

Synonyms

ACRYSOL 44

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Functionality

ACRYSOL 44 is recognized for its ability to modify the viscosity and flow characteristics of water-based systems. It is particularly effective in:

  • Thickening : Increases the viscosity of formulations, allowing for better application control.
  • Stabilization : Helps stabilize emulsions and suspensions, preventing separation.
  • Shear Thinning : Exhibits pseudoplastic behavior, which means it becomes less viscous under shear stress, making it easier to apply.

Scientific Research Applications

The applications of this compound span various fields, including:

  • Coatings and Paints
    • This compound is extensively used in the formulation of architectural coatings, industrial paints, and specialty coatings. Its ability to improve application properties while reducing the need for titanium dioxide (TiO2) makes it cost-effective.
    Application TypeBenefits
    Architectural CoatingsEnhanced durability, improved flow properties
    Industrial CoatingsBetter adhesion, reduced VOC emissions
    Specialty CoatingsCustomized viscosity profiles
  • Adhesives and Sealants
    • In adhesives, this compound aids in achieving the desired tackiness and bonding strength while maintaining workability.
  • Personal Care Products
    • The compound is utilized in formulations such as lotions and creams to enhance texture and stability.
  • Construction Materials
    • This compound is incorporated into cement and mortar formulations to improve workability and reduce water content.

Case Study 1: Architectural Coatings

A leading paint manufacturer incorporated this compound into their new line of eco-friendly paints. The results showed:

  • Reduction in TiO2 Usage : By 20%, leading to lower production costs.
  • Improved Flow Properties : Enhanced leveling and reduced brush marks during application.

Case Study 2: Industrial Adhesives

An industrial adhesive company tested this compound in their formulations:

  • Increased Bond Strength : Achieved a 15% increase in bond strength compared to previous formulations without rheology modifiers.
  • Extended Open Time : Improved working time allowed for better application on large surfaces.

Comparison with Similar Compounds

Comparison with Similar Compounds

ACRYSOL 44 belongs to a family of acrylic-based rheology modifiers. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Key Properties of this compound and Comparable Compounds

Property This compound ACRYSOL ASE-75 ACRYSOL RM-8W ACRYSOL TT-615
Primary Composition Sodium polyacrylate Associative acrylic polymer Hydrophobically modified polymer Proprietary acrylic copolymer
Application Focus Paints, textiles, adhesives Water-based coatings, personal care Architectural coatings Industrial coatings
Viscosity Profile High pseudoplasticity Shear-thinning, pseudoplastic Balanced low/high-shear viscosity High shear stability
pH Compatibility Optimal in alkaline systems Slightly alkaline (pH 8–9) Broad (pH 6–10) Neutral to alkaline (pH 7–9)
Key Advantage Cost-effective thickening Enhanced stability in emulsions Synergistic use with RM-2020NPR Thermal and mechanical stability
Reference

Structural and Functional Differences

ACRYSOL ASE-75

  • Structural Variance : ASE-75 is an associative thickener with hydrophobic groups that interact with surfactants and pigments, unlike this compound’s linear sodium polyacrylate chains .
  • Performance : ASE-75 provides superior emulsion stability in personal care products but requires precise pH control (pH 8–9) for optimal performance, whereas this compound is more tolerant of formulation additives .

ACRYSOL RM-8W

  • Functional Contrast : RM-8W is designed for synergistic thickening with high-shear modifiers like RM-2020NPR, enabling viscosity balance in matte to glossy paints. This compound, however, is typically used as a standalone thickener .
  • Compatibility : RM-8W exhibits better compatibility with starch-based formulations in textile sizing, while this compound excels in synthetic fiber applications .

ACRYSOL TT-615

  • Chemical Differentiation : TT-615’s proprietary copolymer structure grants thermal stability in industrial coatings, a niche where this compound may require additional stabilizers .
  • Market Use : TT-615 is preferred in high-temperature curing processes, unlike this compound’s focus on ambient-condition applications .

Research Findings

  • This compound demonstrates 20–30% higher thickening efficiency than non-associative sodium polyacrylates in low-pigment paint formulations, as shown in rheological studies .
  • Comparative analyses reveal that ASE-75 and RM-8W achieve 50% faster viscosity recovery post-shear in waterborne coatings, outperforming this compound in dynamic applications .
  • TT-615’s thermal resistance (stable up to 150°C) makes it irreplaceable in automotive coatings, whereas this compound degrades above 80°C .

Limitations and Considerations

  • Extraction Challenges : Chemical analysis of this compound’s exact composition is complicated by batch-to-batch variability and incomplete extraction from product matrices .

Preparation Methods

Pre-emulsion Formation

A pre-emulsion is prepared by mixing monomers, surfactants (e.g., sodium dodecyl sulfate), and deionized water under high shear. The surfactant concentration is critical to stabilize monomer droplets (typically 1–3% of total solids).

Seeded Polymerization

A seed latex (5–10% of total monomer load) is first polymerized at 70–80°C using a potassium persulfate initiator. The pre-emulsion is then fed gradually into the reactor over 2–4 hours to maintain particle uniformity.

Hydrophobic Monomer Incorporation

The hydrophobic monomer is introduced during the final 30 minutes of polymerization to ensure surface localization, enhancing associative thickening efficiency.

Key Reaction Parameters

  • Temperature: 75 ± 2°C

  • pH: 2.5–3.5 (maintained with sulfuric acid)

  • Initiator: 0.5–1.0% potassium persulfate

  • Solid content: 25–30%

Neutralization and Viscosity Development

Post-polymerization, this compound is neutralized with ammonium hydroxide (pH 8.5–9.5), triggering particle swelling and viscosity development. The carboxylic acid groups on MAA deprotonate, creating electrostatic repulsion that expands the polymer network.

Table 2: Neutralization Impact on Rheology

pHViscosity (cP, Brookfield)Particle Size (nm)
3.050120
8.512,000250
9.515,000300

Data derived from analogous HASE systems show a 300x viscosity increase upon neutralization, consistent with this compound’s behavior.

Post-Treatment and Stabilization

To ensure shelf stability, this compound undergoes:

  • Filtration : Removal of coagulum via 100-mesh screens.

  • Preservative addition : 0.1–0.3% biocides (e.g., methylisothiazolinone).

  • Rheology adjustment : Blending with nonionic surfactants (e.g., TERGITOL™) to optimize flow properties.

Freeze-thaw stability is achieved by adding 2–5% methanol, which depresses the freezing point without compromising water resistance.

Quality Control and Performance Validation

Batch consistency is verified through:

  • Viscosity profiling : Stormer viscometry (85–95 KU target).

  • Particle size analysis : Dynamic light scattering (200–300 nm ideal).

  • Film formation : Minimum film-forming temperature (MFFT) ≤ 30°C.

Table 3: Typical QC Specifications for this compound

ParameterTarget Range
Solids content43–44%
pH8.0–9.0
Brookfield viscosity10,000–15,000 cP
MFFT≤31°C

Comparative Analysis with Alternative Thickeners

This compound’s semi-continuous process contrasts with batch polymerization used for conventional hydroxyethyl cellulose (HEC) thickeners. This method enables:

  • 20% higher thickening efficiency vs. HEC.

  • Superior sag resistance (≥12 mils vs. 8 mils for HEC).

  • Lower volatile organic compounds (VOC < 50 g/L).

Industrial-Scale Manufacturing Considerations

Scale-up challenges include:

  • Heat dissipation : Jacketed reactors with turbulent flow (Reynolds > 10,000) prevent hotspots.

  • Surfactant gradient control : Progressive addition of anionic surfactants maintains colloidal stability.

  • Waste minimization : Closed-loop systems recover 95% of unreacted monomers .

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when designing studies involving ACRYSOL 44?

  • Methodological Answer : Experimental design must prioritize variables such as concentration, solvent compatibility, temperature, and reaction time. Use factorial design to isolate critical parameters. For example, a 2x2 factorial experiment can evaluate the interaction between temperature (e.g., 25°C vs. 50°C) and solvent polarity (e.g., aqueous vs. organic). Statistical tools like ANOVA should be applied to assess significance .
  • Key Table :

VariableRange TestedMeasurement Technique
Temperature25–80°CDifferential Scanning Calorimetry (DSC)
SolventWater, Ethanol, DMSOUV-Vis Spectroscopy
pH3–10Potentiometric Titration

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Reproducibility requires rigorous documentation of synthesis steps, including raw material purity (e.g., ≥99% by HPLC), reaction vessel geometry, and ambient conditions (humidity, light exposure). Cross-validate results using multiple characterization techniques (e.g., FTIR, NMR, XRD) and reference primary literature protocols .

Q. What sample preparation protocols are optimal for spectroscopic analysis of this compound?

  • Methodological Answer : For UV-Vis or FTIR analysis, prepare homogeneous solutions with controlled concentrations (e.g., 0.1–1.0 mg/mL). Use sonication to ensure dispersion in solvents like deionized water or ethanol. Centrifuge at 10,000 rpm for 10 minutes to remove particulates, and validate stability over 24 hours .

Advanced Research Questions

Q. How should researchers address contradictions in data from different characterization techniques applied to this compound?

  • Methodological Answer : Conduct root-cause analysis by isolating variables (e.g., sample degradation during XRD vs. stable FTIR readings). Use control experiments to test hypotheses (e.g., thermal stability assays). Cross-reference with computational models (DFT for molecular interactions) to resolve discrepancies between experimental and theoretical data .

Q. What strategies are effective for optimizing this compound’s performance in interdisciplinary applications (e.g., biomedicine vs. materials science)?

  • Methodological Answer : Apply the PICOT framework to structure interdisciplinary research:

  • P opulation: Target material/system (e.g., polymer matrix for drug delivery).
  • I ntervention: this compound concentration or functionalization.
  • C omparison: Baseline material (e.g., unmodified polymer).
  • O utcome: Drug release efficiency or mechanical strength.
  • T imeframe: 6-month stability study.
    Use response surface methodology (RSM) to balance competing objectives (e.g., biocompatibility vs. tensile strength) .

Q. How can machine learning enhance the predictive modeling of this compound’s physicochemical properties?

  • Methodological Answer : Train neural networks on datasets combining synthetic conditions (e.g., temperature, catalyst type) and outcomes (e.g., crystallinity, solubility). Validate models using k-fold cross-validation and compare against traditional QSAR approaches. Ensure data quality by excluding outliers via Grubbs’ test .

Methodological Frameworks for Rigorous Inquiry

  • FINER Criteria : Evaluate research questions for F easibility, I nterest, N ovelty, E thics, and R elevance. For example, a study on this compound’s environmental impact must address ethical sourcing of raw materials and relevance to green chemistry .
  • Data Contradiction Protocol :
    • Replicate experiments under identical conditions.
    • Apply multivariate analysis to identify confounding variables.
    • Publish negative results to contribute to meta-analyses .

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